Tris(6-methylheptane-2,4-dionato-O,O')chromium

Description

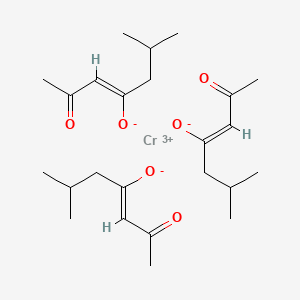

Tris(6-methylheptane-2,4-dionato-O,O')chromium is a chromium(III) complex coordinated by three β-diketonate ligands derived from 6-methylheptane-2,4-dione. The ligand binds via the oxygen atoms at the 2- and 4-positions, forming a stable octahedral geometry around the chromium center. These β-diketonate complexes are known for their solubility in organic solvents, thermal stability, and applications in catalysis, materials science, and as precursors for metal-organic frameworks (MOFs) or thin-film deposition .

The 6-methylheptane substituent introduces steric bulk and lipophilicity, enhancing solubility in non-polar solvents compared to simpler β-diketonates like acetylacetonate (pentane-2,4-dionate).

Properties

CAS No. |

94276-95-6 |

|---|---|

Molecular Formula |

C24H39CrO6 |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

chromium(3+);(Z)-6-methyl-2-oxohept-3-en-4-olate |

InChI |

InChI=1S/3C8H14O2.Cr/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/q;;;+3/p-3/b3*8-5-; |

InChI Key |

FCYCKCBQLKPVLV-YXKGCPEZSA-K |

Isomeric SMILES |

CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Cr+3] |

Canonical SMILES |

CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-methylheptane-2,4-dionato-O,O’)chromium typically involves the reaction of chromium(III) chloride with 6-methylheptane-2,4-dione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium center. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Tris(6-methylheptane-2,4-dionato-O,O’)chromium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.

Reduction: It can be reduced to lower oxidation state chromium species.

Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under inert atmosphere conditions.

Major Products:

Oxidation: Higher oxidation state chromium oxides.

Reduction: Lower oxidation state chromium complexes.

Substitution: New chromium complexes with different ligands.

Scientific Research Applications

Chemistry: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. It is also employed in the synthesis of other organometallic compounds .

Biology: In biological research, this compound is used to study the interactions of chromium with biological molecules and its potential effects on biological systems .

Industry: In the industrial sector, Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used in the production of high-performance materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism by which Tris(6-methylheptane-2,4-dionato-O,O’)chromium exerts its effects involves coordination chemistry. The chromium center coordinates with the oxygen atoms of the 6-methylheptane-2,4-dionato ligands, forming a stable complex. This coordination allows the compound to participate in various catalytic cycles and chemical reactions, facilitating the transformation of substrates into desired products .

Comparison with Similar Compounds

Comparative Data Table

| Compound | Central Metal | Ligand Structure | CAS Number | Solubility | Key Applications | Stability |

|---|---|---|---|---|---|---|

| Tris(6-methylheptane-2,4-dionato)chromium | Cr(III) | 6-methylheptane-2,4-dionate | N/A | Organic solvents | Catalysis, materials precursors | High thermal |

| Tris(tetramethylheptanedionato)chromium | Cr(III) | Tetramethylheptanedionate | 14434-47-0 | Organic solvents | High-stability catalysis | Very high |

| Tris(pentane-2,4-dionato)terbium | Tb(III) | Pentane-2,4-dionate | N/A | Polar solvents | Phosphors, MRI agents | Moderate |

| Tris(6-methylheptane-2,4-dionato)cobalt | Co(III) | 6-methylheptane-2,4-dionate | 94233-18-8 | Organic solvents | Oxidation catalysis | Moderate thermal |

| Tris(6-methylheptane-2,4-dionato)vanadium | V(III) | 6-methylheptane-2,4-dionate | 94233-23-5 | Organic solvents | Battery materials | Oxidation-sensitive |

Key Research Findings

Steric vs. Electronic Effects: Bulky ligands (e.g., tetramethyl derivatives) prioritize stability over reactivity, whereas less hindered ligands (e.g., pentane-dionates) favor catalytic turnover .

Metal-Dependent Applications : Chromium and cobalt complexes are preferred for catalysis, while terbium derivatives dominate in optoelectronics .

Market Trends : Long-term demand for terbium β-diketonates in electronics contrasts with niche industrial use of chromium analogs .

Biological Activity

Tris(6-methylheptane-2,4-dionato-O,O')chromium is a coordination compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex structure involving chromium coordinated to three 6-methylheptane-2,4-dionate ligands. The molecular formula is CHCrO with a molecular weight of approximately 391.40 g/mol. The compound exhibits a vibrant color that can range from purple to maroon depending on the conditions of synthesis and crystallization.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Solvent Extraction : Utilizing organic solvents to extract chromium from its salts.

- Precipitation : Mixing chromium salts with 6-methylheptane-2,4-dione in a controlled environment to form the complex.

- Refluxing : Heating the reactants under reflux conditions to promote interaction and complex formation.

Interaction with Biological Molecules

This compound has been studied for its interactions with various biological substrates. Spectroscopic methods are commonly employed to analyze binding affinities and reaction kinetics. These interactions can provide insights into the compound's mechanism of action and potential therapeutic applications .

Case Studies and Research Findings

- Antioxidant Activity : Research indicates that chromium complexes exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress. This activity is particularly relevant in the context of diseases linked to oxidative damage.

- Enzyme Modulation : Studies have shown that this compound can influence enzyme activities, such as renal L-2-hydroxyglutarate dehydrogenase. This modulation suggests potential applications in metabolic disorders .

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have revealed varying degrees of toxicity depending on concentration and exposure duration. It is essential to evaluate these effects in the context of therapeutic applications to ensure safety and efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other chromium complexes highlights its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(acetylacetonato)chromium | CHCrO | Well-studied for biological activity |

| Bis(acetylacetonato)chromium | CHCrO | Less sterically hindered; different reactivity profile |

| Tris(3-methylpentane-2,4-dionato-O,O')chromium | CHCrO | Similar ligand structure but different methyl group positioning |

This compound stands out due to its unique ligand arrangement that enhances stability and reactivity compared to other chromium complexes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tris(6-methylheptane-2,4-dionato-O,O')chromium, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions using chromium(III) precursors (e.g., CrCl₃) and β-diketone ligands under reflux in anhydrous conditions. Purity optimization involves rigorous solvent removal, recrystallization from non-polar solvents, and characterization via elemental analysis and FT-IR to confirm ligand coordination .

Q. How is the IUPAC nomenclature applied to this compound?

- Methodological Answer : The name follows IUPAC coordination compound rules: "tris" denotes three bidentate 6-methylheptane-2,4-dionato ligands, each binding via two oxygen atoms (O,O'). The central chromium ion is in the +3 oxidation state, validated by charge-balance calculations and XPS analysis .

Q. Which spectroscopic techniques are critical for characterizing this chromium complex?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms ligand coordination via shifts in ν(C=O) and ν(C-O) bands.

- UV-Vis : Identifies d-d transitions (e.g., Cr³⁺ in octahedral geometry).

- NMR (¹H/¹³C) : Limited utility due to paramagnetism but can assess ligand integrity in solution.

- Elemental Analysis : Validates stoichiometry .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural geometry of this complex?

- Methodological Answer : Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), bond lengths and angles are calculated to distinguish between ideal octahedral geometry and distortions. For example, Cr-O bond lengths typically range 1.90–2.00 Å, with deviations indicating steric effects from methyl substituents .

Q. What strategies address contradictions in magnetic susceptibility data for Cr³⁺ β-diketonate complexes?

- Methodological Answer : Discrepancies often arise from solvent inclusion or lattice effects. Use Evans method (solution) vs. SQUID (solid-state) measurements, cross-referenced with XRD to identify crystal packing influences. For Tris(6-methylheptane-2,4-dionato)chromium, μeff values near 3.87 BM confirm high-spin d³ configuration .

Q. How does hydrogen bonding influence the crystal packing of this complex, and how is it analyzed?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings from C-H···O interactions. Software like Mercury quantifies these interactions, revealing how methyl groups on ligands sterically direct packing patterns .

Q. What computational methods validate the electronic structure and reactivity of Tris(6-methylheptane-2,4-dionato)chromium?

- Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) model ligand-field splitting and redox potentials. Compare computed IR/Raman spectra with experimental data to refine parameters. For catalytic studies, Fukui indices predict electrophilic/nucleophilic sites .

Q. How is this complex utilized in catalytic oxidation studies, and what mechanistic insights exist?

- Methodological Answer : The complex acts as a catalyst in alkene epoxidation. Mechanistic studies (EPR, stopped-flow kinetics) suggest a radical pathway initiated by Cr³⁺-peroxo intermediates. Competitive quenching experiments with TEMPO confirm radical involvement .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.